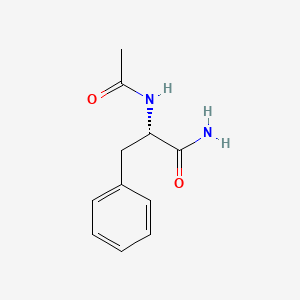

Ac-Phe-NH2

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSBEAVFLIKKIO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224114 | |

| Record name | Acetylphenylalanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7376-90-1 | |

| Record name | Acetylphenylalanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylphenylalanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Ac-Phe-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a derivative of the essential amino acid L-phenylalanine. Its structure, featuring an acetylated N-terminus and an amidated C-terminus, imparts unique chemical and physical properties that make it a compound of interest in various research and development areas, particularly in peptide science and as a modulator of cellular processes. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers. These properties are crucial for its handling, characterization, and application in experimental settings.

| Identifier | Value |

| IUPAC Name | (2S)-2-acetamido-3-phenylpropanamide |

| Synonyms | Ac-L-Phe-NH2, N-acetyl-L-phenylalanine amide |

| CAS Number | 7376-90-1[1] |

| Molecular Formula | C₁₁H₁₄N₂O₂[1][2] |

| Molecular Weight | 206.24 g/mol [1][3] |

| Physical Property | Value | Source |

| Appearance | White powder | [1] |

| Melting Point | 181 - 183 °C | [1] |

| Purity | ≥ 99% (TLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound. The following sections provide protocols based on established chemical principles.

Synthesis of this compound

The synthesis of this compound is typically achieved through standard peptide coupling reactions. A common laboratory-scale synthesis involves the coupling of N-acetyl-L-phenylalanine with ammonia.

Workflow for the Synthesis of this compound

Caption: Solution-phase synthesis of this compound.

Materials:

-

N-acetyl-L-phenylalanine

-

Ammonium (B1175870) chloride (NH₄Cl)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-acetyl-L-phenylalanine (1 equivalent), ammonium chloride (1.2 equivalents), and HOAt (1.2 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes.

-

Add HATU (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the crude product.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Dissolve the crude product in ethyl acetate (B1210297) and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides and their derivatives like this compound.[4][5]

Workflow for RP-HPLC Purification

Caption: Purification workflow for this compound using RP-HPLC.

Materials and Equipment:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

Crude this compound

-

Lyophilizer

Procedure:

-

Dissolve the crude this compound in a minimal amount of Mobile Phase A.

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions containing the pure product.

-

Remove the acetonitrile by rotary evaporation.

-

Lyophilize the aqueous solution to obtain the pure this compound as a white powder.

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the acetyl group, the phenylalanine side chain, and the amide protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Amide (NH₂) | 7.0-7.5 (broad) | Singlet | 2H |

| Amide (NH-acetyl) | 8.0-8.5 | Doublet | 1H |

| α-CH | 4.5-4.7 | Multiplet | 1H |

| β-CH₂ | 3.0-3.3 | Multiplet | 2H |

| Acetyl (CH₃) | 1.9-2.1 | Singlet | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (Amide) | 175-178 |

| Carbonyl (Acetyl) | 170-172 |

| Aromatic (C-ipso) | 136-138 |

| Aromatic (CH) | 126-130 |

| α-C | 54-56 |

| β-C | 37-39 |

| Acetyl (CH₃) | 22-24 |

FTIR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3400-3200 (broad) |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C=O (Amide I) | Stretch | 1680-1630 |

| N-H (Amide II) | Bend | 1570-1515 |

| C=C (Aromatic) | Stretch | 1600-1450 |

Mass Spectrometry

The expected exact mass of this compound can be calculated from its molecular formula (C₁₁H₁₄N₂O₂).

-

Monoisotopic Mass: 206.1055 g/mol

-

Average Mass: 206.24 g/mol

In an electrospray ionization mass spectrum (ESI-MS), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 207.1133.

Biological Activity and Signaling Pathways

This compound has been identified as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation.[3][6]

Inhibition of Polyubiquitin Chain Elongation

Mechanism: this compound is reported to inhibit polyubiquitination with a Ki value of 8 mM by destabilizing the active trimer of an unspecified component of the ubiquitination machinery.[3][6] The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a wide range of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[7]

Experimental Protocol: In Vitro Polyubiquitin Chain Elongation Assay

This protocol is a generalized method to assess the inhibitory effect of a compound like this compound on polyubiquitin chain formation.

Workflow for In Vitro Ubiquitination Assay

Caption: Workflow for assessing polyubiquitination inhibition.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase (and its substrate, if applicable)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound stock solution

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing E1, E2, E3 ligase, and ubiquitin in ubiquitination buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37 °C for a specified time (e.g., 60-90 minutes).

-

Stop the reactions by adding SDS-PAGE sample buffer and heating at 95 °C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.

-

Compare the extent of polyubiquitination in the presence and absence of this compound to determine its inhibitory effect.

Potential Impact on Signaling Pathways

Inhibition of polyubiquitin chain elongation can have profound effects on various cellular signaling pathways that are regulated by protein degradation.

Logical Relationship of Polyubiquitination Inhibition and Signaling

References

- 1. hmdb.ca [hmdb.ca]

- 2. spectrabase.com [spectrabase.com]

- 3. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. hplc.eu [hplc.eu]

- 6. Ac-Phe-Phe-NH2 | C20H23N3O3 | CID 11100291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fhi.mpg.de [fhi.mpg.de]

An In-depth Technical Guide to (2S)-2-acetamido-3-phenylpropanamide

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of (2S)-2-acetamido-3-phenylpropanamide. It is intended for researchers, scientists, and drug development professionals interested in the properties and potential applications of this N-acetylated amino acid amide.

Chemical Structure and Properties

(2S)-2-acetamido-3-phenylpropanamide, also known as N-acetyl-L-phenylalanine amide, is a derivative of the amino acid L-phenylalanine. The presence of the acetamido group at the alpha-amino position and an amide group at the carboxyl position modifies its chemical properties, influencing its solubility, stability, and biological activity.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-acetamido-3-phenylpropanamide |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| InChIKey | LRSBEAVFLIKKIO-JTQLQIEISA-N[1] |

| SMILES | CC(=O)N--INVALID-LINK--C(N)=O[1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of (2S)-2-acetamido-3-phenylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.01 | d | 8.5 | 1H | NH (acetamido) |

| 7.42 | s | - | 1H | NH₂ (amide) |

| 7.29 – 7.21 | m | - | 4H | Aromatic (C₆H₅) |

| 7.22 – 7.13 | m | - | 1H | Aromatic (C₆H₅) |

| 7.01 | s | - | 1H | NH₂ (amide) |

| 4.41 | td | 9.2, 4.7 | 1H | α-CH |

| 2.98 | dd | 13.7, 4.7 | 1H | β-CH₂ |

| 2.72 | dd | 13.7, 9.7 | 1H | β-CH₂ |

| 1.75 | s | - | 3H | CH₃ (acetyl) |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.24 | C=O (amide) |

| 168.97 | C=O (acetamido) |

| 138.22 | Quaternary Aromatic (C) |

| 129.07 | Aromatic (CH) |

| 127.99 | Aromatic (CH) |

| 126.15 | Aromatic (CH) |

| 53.78 | α-CH |

| 37.65 | β-CH₂ |

| 22.50 | CH₃ (acetyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H Stretch (Primary Amide) |

| ~3200 | Strong, Broad | N-H Stretch (Secondary Amide) |

| 3060-3030 | Medium | C-H Stretch (Aromatic) |

| 2960-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1660 | Strong | C=O Stretch (Amide I - Primary Amide) |

| ~1640 | Strong | C=O Stretch (Amide I - Secondary Amide) |

| ~1600 | Medium | N-H Bend (Primary Amide) |

| ~1540 | Medium | N-H Bend (Amide II - Secondary Amide) |

| 1495, 1455 | Medium | C=C Stretch (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 206 | [M]⁺ (Molecular Ion) |

| 163 | [M - CONH₂]⁺ |

| 148 | [M - NH₂CO - CH₃]⁺ |

| 115 | [C₉H₇]⁺ (Indenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 44 | [CONH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of (2S)-2-acetamido-3-phenylpropanamide

This protocol is adapted from the synthesis of a similar compound, N-acetyl-L-phenylalanine propargylamide.

Materials:

-

N-acetyl-L-phenylalanine

-

Ammonia (B1221849) (aqueous solution or gas)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) mixture)

Procedure:

-

To a solution of N-acetyl-L-phenylalanine (1.0 eq) in anhydrous dichloromethane, add DMAP (0.1 eq) and EDC·HCl (1.5 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Introduce ammonia into the reaction mixture. This can be achieved by bubbling ammonia gas through the solution or by the dropwise addition of a concentrated aqueous ammonia solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., CH₂Cl₂/MeOH 9:1).

-

Upon completion, wash the reaction mixture sequentially with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield (2S)-2-acetamido-3-phenylpropanamide as a solid.

Diagram of Synthesis Workflow:

Parallel Artificial Membrane Permeation Assay (PAMPA)

This assay is used to predict the passive intestinal absorption of a compound.

Materials:

-

(2S)-2-acetamido-3-phenylpropanamide

-

Phosphate buffered saline (PBS), pH 7.4

-

Dodecane

-

96-well filter plates with a hydrophobic PVDF membrane

-

96-well acceptor plates

-

UV-Vis plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the artificial membrane by impregnating the filter plate membrane with a solution of lecithin in dodecane.

-

Prepare the donor solution by diluting the stock solution of the test compound in PBS to the final desired concentration.

-

Add the donor solution to the wells of the filter plate.

-

Add fresh PBS to the wells of the acceptor plate.

-

Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the wavelength of maximum absorbance for the compound.

-

Calculate the permeability coefficient (Pe) using the following equation:

Pe = [-ln(1 - [C_A]/[C_equilibrium])] * (V_D * V_A) / ((V_D + V_A) * A * t)

where:

-

[C_A] is the concentration in the acceptor well

-

[C_equilibrium] is the equilibrium concentration

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively

-

A is the filter area

-

t is the incubation time

-

Diagram of PAMPA Workflow:

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of Ac-L-Phe-NH2

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the mechanism of action of N-acetyl-L-phenylalaninamide (Ac-L-Phe-NH2). It is important to note that, as of the current date, direct and extensive experimental studies detailing the specific molecular targets and signaling pathways of Ac-L-Phe-NH2 are limited in the public domain. Consequently, this document presents a comprehensive overview based on the biological activities of closely related compounds and provides a hypothetical framework for its potential mechanisms of action. The information herein is intended to serve as a foundation for future research and drug development endeavors.

Core Compound Profile

Ac-L-Phe-NH2 is a derivative of the essential amino acid L-phenylalanine, featuring an acetylated N-terminus and an amidated C-terminus. These modifications can significantly alter the compound's physicochemical properties, such as stability, solubility, and its ability to cross biological membranes, when compared to L-phenylalanine.

Postulated Mechanisms of Action Based on Analogous Compounds

Given the structural similarity of Ac-L-Phe-NH2 to other biologically active phenylalanine derivatives, its mechanism of action can be hypothesized to involve modulation of pathways associated with neurotransmission, inflammation, and metabolic signaling.

Neuromodulatory and Receptor Binding Activity

Dipeptides containing acetylated phenylalanine, such as Ac-Phe-Phe-NH2, have been investigated as ligands for various receptors, including melanocortin receptors. This suggests that Ac-L-Phe-NH2 could potentially interact with G-protein coupled receptors (GPCRs) or other neuronal receptors.

Hypothetical Signaling Pathway: GPCR Modulation

A potential mechanism could involve the binding of Ac-L-Phe-NH2 to a specific GPCR, initiating a downstream signaling cascade. This could involve the activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: Hypothetical GPCR signaling pathway for Ac-L-Phe-NH2.

Role in Inflammatory Processes

The related compound, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), which contains the Ac-L-Phe moiety, has demonstrated anti-inflammatory and chondroprotective effects[1]. This suggests that Ac-L-Phe-NH2 itself may possess anti-inflammatory properties.

Potential Anti-Inflammatory Mechanism

Ac-L-Phe-NH2 could potentially modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by interfering with the signaling of key inflammatory mediators.

Caption: Experimental workflow to investigate the anti-inflammatory effects of Ac-L-Phe-NH2.

Metabolic Regulation

N-acetylated amino acids, including N-Acetyl-L-phenylalanine, are known metabolites. N-Lactoyl Phenylalanine, another derivative, has been shown to disrupt insulin (B600854) signaling[2]. This indicates a potential role for Ac-L-Phe-NH2 in metabolic regulation.

Hypothetical Impact on Metabolic Pathways

Ac-L-Phe-NH2 could influence cellular metabolism by acting as a signaling molecule in pathways related to glucose uptake, insulin sensitivity, or mitochondrial respiration.

Quantitative Data from Related Compounds

| Compound | Target | Binding Affinity (Ki) | Reference |

| H-Phe-Phe-NH2 | Substance P 1-7 binding site | 1.5 nM | [3] |

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of Ac-L-Phe-NH2, a systematic experimental approach is required.

Receptor Binding Assays

Objective: To identify specific molecular targets of Ac-L-Phe-NH2.

Methodology:

-

High-Throughput Screening: Screen Ac-L-Phe-NH2 against a broad panel of receptors, ion channels, and enzymes.

-

Radioligand Binding Assays: For identified targets, perform competitive binding assays using a radiolabeled ligand to determine the binding affinity (Ki) of Ac-L-Phe-NH2.

-

Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

-

Incubation: Incubate the membranes with a fixed concentration of radioligand and varying concentrations of Ac-L-Phe-NH2.

-

Separation and Scintillation Counting: Separate bound from free radioligand and quantify radioactivity.

-

Data Analysis: Plot the data and calculate the IC50, which can then be converted to a Ki value.

-

Caption: Workflow for a competitive radioligand binding assay.

Cellular Functional Assays

Objective: To characterize the functional effects of Ac-L-Phe-NH2 on cellular signaling.

Methodology:

-

cAMP Assay: If a GPCR target is identified, measure changes in intracellular cAMP levels in response to Ac-L-Phe-NH2 treatment.

-

Calcium Flux Assay: For GPCRs coupled to phospholipase C, measure changes in intracellular calcium concentrations.

-

Reporter Gene Assay: Utilize cell lines with a reporter gene (e.g., luciferase) under the control of a response element for a specific signaling pathway (e.g., CREB for cAMP pathway, NF-κB for inflammatory pathways).

In Vivo Studies

Objective: To evaluate the physiological effects of Ac-L-Phe-NH2 in a whole-organism context.

Methodology:

-

Animal Models of Disease: Administer Ac-L-Phe-NH2 to animal models relevant to its hypothesized activity (e.g., models of neuropathic pain, inflammation, or metabolic disorders).

-

Behavioral Assessments: Conduct behavioral tests to assess endpoints such as pain sensitivity or cognitive function.

-

Biochemical Analysis: Measure relevant biomarkers in blood and tissue samples.

Conclusion and Future Directions

While the direct mechanism of action of Ac-L-Phe-NH2 remains to be fully elucidated, the available evidence from structurally related compounds provides a strong foundation for postulating its involvement in neuromodulatory, anti-inflammatory, and metabolic pathways. The experimental protocols outlined in this guide offer a roadmap for future research to rigorously test these hypotheses and uncover the therapeutic potential of this compound. A thorough investigation into its molecular targets and downstream signaling effects is a critical next step in its development as a potential therapeutic agent.

References

- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]

- 2. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Function of N-acetyl-L-phenylalanine amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-phenylalanine amide (Ac-L-Phe-NH2) is an N-terminally acetylated and C-terminally amidated derivative of the essential amino acid L-phenylalanine. While its endogenous roles are still under investigation, this molecule and its derivatives have emerged as subjects of significant interest in pharmaceutical and biochemical research. Ac-L-Phe-NH2 has been identified as a metabolite in certain metabolic disorders, such as phenylketonuria (PKU), and is being explored for its potential neuroprotective and transport-facilitating properties. Furthermore, a key derivative, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), has demonstrated notable chondroprotective and anti-inflammatory activities, highlighting the therapeutic potential of this chemical scaffold. This technical guide provides a comprehensive overview of the known biological functions of N-acetyl-L-phenylalanine amide, its synthesis and metabolism, and the biological activities of its derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

N-acetyl-L-phenylalanine amide is a structurally simple molecule derived from L-phenylalanine. The addition of an acetyl group to the N-terminus and an amide group to the C-terminus alters its physicochemical properties, such as stability and lipophilicity, which in turn can influence its biological activity and transport across biological membranes.[1] This compound serves as a versatile building block in peptide synthesis and drug design, particularly for targeting neurological disorders.[1] Its potential to cross the blood-brain barrier has made it a candidate for studies related to cognitive enhancement and neurodegenerative diseases.[1]

A significant aspect of the biological relevance of N-acetyl-L-phenylalanine comes from its elevated levels in individuals with phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[2][3][4][5] This suggests its involvement in an alternative metabolic pathway for phenylalanine detoxification.[2] However, it is also classified as a potential uremic toxin, indicating that its accumulation can be detrimental if not properly cleared by the kidneys.[4]

Research into derivatives of N-acetyl-L-phenylalanine has yielded promising results. Notably, the glucosamine (B1671600) conjugate, NAPA, has shown potent anti-inflammatory and chondroprotective effects, suggesting a therapeutic avenue for osteoarthritis.[6] This guide will delve into the multifaceted biological functions of N-acetyl-L-phenylalanine amide, presenting the current state of knowledge to aid researchers and drug developers in harnessing its potential.

Physicochemical Properties

A summary of the key physicochemical properties of N-acetyl-L-phenylalanine amide is provided in the table below.

| Property | Value | Reference(s) |

| Synonyms | Ac-L-Phe-NH2 | [1] |

| CAS Number | 7376-90-1 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.2 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 181 - 183 °C | [1] |

| Purity | ≥ 99% (TLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Synthesis and Metabolism

Biosynthesis

N-acetyl-L-phenylalanine amide can be synthesized through enzymatic and cellular processes. In microorganisms such as Escherichia coli, the synthesis is catalyzed by the enzyme acetyl-CoA-L-phenylalanine α-N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to L-phenylalanine.[7] In eukaryotes, N-acetylated amino acids are typically formed through two main routes: direct N-acetylation by N-acetyltransferases (NATs) or the proteolytic degradation of larger N-terminally acetylated proteins.[4] The amidation of the C-terminus is a common post-translational modification in peptide synthesis and can also occur enzymatically.

The following diagram illustrates the general enzymatic synthesis of N-acetyl-L-phenylalanine.

Degradation

The metabolic fate of N-acetyl-L-phenylalanine amide is thought to involve hydrolysis. Enzymes such as acylases and amidohydrolases are capable of cleaving the N-acetyl and C-amide bonds, respectively, to regenerate L-phenylalanine and its precursors.[2] The precise enzymes involved in its degradation in mammals have not been fully elucidated.

Biological Functions and Therapeutic Potential

Role in Phenylketonuria (PKU)

N-acetyl-L-phenylalanine is found in significantly elevated levels in the urine of patients with PKU.[2][4][5] PKU is caused by a deficiency in the enzyme phenylalanine hydroxylase, leading to the accumulation of phenylalanine. The increased production of N-acetyl-L-phenylalanine in PKU is hypothesized to be a detoxification mechanism to eliminate excess phenylalanine from the body.[2]

Neuroprotection and Blood-Brain Barrier Permeability

N-acetyl-L-phenylalanine amide has been investigated for its potential neuroprotective effects, partly due to its predicted ability to cross the blood-brain barrier.[1] While direct evidence for its neuroprotective activity is still emerging, the chemical modifications (acetylation and amidation) are known strategies to enhance the brain penetration of molecules.

A study on the unassisted transport of N-acetyl-L-phenylalanine amide across a parallel artificial membrane permeation assay (PAMPA) model provided quantitative insights into its passive permeability.

| Lipid Bilayer | pH | Time Constant (hours) |

| DOPC | Neutral | ~6 |

| POPC | Neutral | ~3 |

| DOPC | 4.8 | ~8 |

| POPC | 4.8 | ~8 |

| Data from Lee et al., 2022[8] |

Chondroprotective and Anti-inflammatory Effects of the NAPA Derivative

A glucosamine derivative of N-acetyl-L-phenylalanine, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), has demonstrated significant chondroprotective and anti-inflammatory properties in the context of osteoarthritis (OA).[2][4]

-

Inhibition of Inflammatory Pathways: NAPA has been shown to inhibit the IκB kinase (IKK) signalosome complex, specifically IKKα.[2][7] This inhibition prevents the nuclear translocation of IKKα and subsequently downregulates the NF-κB signaling pathway, a key regulator of inflammation.[7]

-

Reduction of Catabolic Enzymes: In both in vitro co-culture systems and in vivo mouse models of OA, NAPA treatment led to a decrease in the expression of cartilage-degrading enzymes, including matrix metalloproteinase 13 (MMP13) and aggrecanases (ADAMTS5, MMP10).[2][3][7]

-

Anabolic Effects: NAPA has been observed to increase the production of cartilage matrix components, suggesting a role in cartilage repair and maintenance.[2]

The signaling pathway for the anti-inflammatory action of NAPA is depicted below.

Potential Role in Endocannabinoid Signaling

N-acetyl-L-phenylalanine amide belongs to the broader class of N-acyl amino acids, which are structurally related to endocannabinoids like anandamide.[2][9][10] The enzymes responsible for the degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH), are amidohydrolases.[11] While a direct interaction has not been established, the structural similarity suggests that N-acetyl-L-phenylalanine amide could potentially modulate the endocannabinoid system, either by interacting with its receptors or by influencing the activity of its metabolic enzymes. This remains an area for future investigation.

Mitochondrial Uncoupling

Long-chain N-acyl amino acids have been identified as endogenous uncouplers of mitochondrial respiration.[12][13] This process can increase energy expenditure and may have implications for metabolic diseases. While N-acetyl-L-phenylalanine has a short acetyl chain, the possibility of it or its longer-chain analogues influencing mitochondrial function cannot be ruled out and warrants further study.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of N-acetyl-L-phenylalanine amide and its derivatives.

Synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA)

This protocol is based on the TBTU-mediated amidation, with considerations for minimizing racemization.[4][6]

-

Reactants: N-acetyl-L-phenylalanine, 1,3,4,6-tetra-O-acetyl-β-D-glucosamine, TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and a base (e.g., pyridine (B92270) to reduce racemization).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

-

Procedure: a. Dissolve N-acetyl-L-phenylalanine in the solvent. b. Add TBTU and the base to activate the carboxylic acid. c. Add 1,3,4,6-tetra-O-acetyl-β-D-glucosamine to the reaction mixture. d. Stir at room temperature for a specified duration (e.g., 3-24 hours). e. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). f. Purify the product using column chromatography.

-

Characterization: Confirm the structure and stereochemistry using NMR spectroscopy and mass spectrometry.

The workflow for NAPA synthesis is illustrated below.

In Vivo Murine Model of Osteoarthritis

This protocol is adapted from studies on the chondroprotective effects of NAPA.[2][3]

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Induction of OA: Surgically induce OA by destabilization of the medial meniscus (DMM) in one knee joint. The contralateral knee can serve as a control.

-

Treatment: At a specified time post-surgery (e.g., 2 weeks), administer a single intra-articular injection of NAPA (e.g., 2.5 mM in a suitable vehicle) into the OA-induced joint. A vehicle-only group should be included.

-

Endpoint Analysis: At a predetermined time point (e.g., 8 weeks post-surgery), euthanize the animals and collect the knee joints.

-

Histological Analysis: a. Decalcify, process, and embed the joints in paraffin. b. Section the joints and stain with Safranin O-Fast Green to assess cartilage structure and proteoglycan content. c. Score the cartilage degradation using a standardized system (e.g., Mankin score).

-

Immunohistochemistry: a. Perform immunohistochemical staining for key catabolic enzymes (MMP13, ADAMTS5) and inflammatory markers (IKKα). b. Quantify the staining intensity to assess protein expression levels.

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

This protocol is based on the study of N-acetyl-L-phenylalanine amide transport.[8]

-

Apparatus: Use a 96-well PAMPA plate system with a donor and an acceptor plate, separated by a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

-

Procedure: a. Fill the acceptor wells with buffer. b. Add the test compound (N-acetyl-L-phenylalanine amide) dissolved in buffer to the donor wells. c. Incubate the plate at a controlled temperature (e.g., 37°C) for a set period. d. At various time points, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Data Analysis: Calculate the permeability coefficient (Pe) based on the rate of appearance of the compound in the acceptor well.

Conclusion and Future Directions

N-acetyl-L-phenylalanine amide is a molecule with diverse and context-dependent biological relevance. Its role as a biomarker in PKU highlights its connection to amino acid metabolism, while its potential for neuroprotection and the demonstrated anti-inflammatory and chondroprotective activities of its derivative, NAPA, underscore its therapeutic potential.

Future research should focus on several key areas:

-

Elucidation of Endogenous Functions: Further studies are needed to determine the precise physiological and pathological roles of endogenous N-acetyl-L-phenylalanine amide, particularly in the context of PKU and renal function.

-

Neuroprotective Mechanisms: A more in-depth investigation into the potential neuroprotective effects of N-acetyl-L-phenylalanine amide is warranted, including its ability to cross the blood-brain barrier in vivo and its effects on neuronal cell models.

-

Enzyme Interactions: Characterizing the interactions of N-acetyl-L-phenylalanine amide with enzymes involved in its metabolism and with those in related pathways, such as the endocannabinoid system, could reveal novel regulatory functions.

-

Structure-Activity Relationship Studies: The success of the NAPA derivative encourages the design and synthesis of other derivatives of N-acetyl-L-phenylalanine amide to optimize its biological activities for various therapeutic applications.

References

- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chondroprotective activity of N-acetyl phenylalanine glucosamine derivative on knee joint structure and inflammation in a murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unassisted N-acetyl-phenylalanine-amide transport across membrane with varying lipid size and composition: kinetic measurements and atomistic molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

Ac-Phe-NH2 as a Polyubiquitin Chain Elongation Inhibitor: A Technical Guide

Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, thereby maintaining protein homeostasis and regulating a plethora of cellular processes, including cell cycle progression, signal transduction, and immune responses.[1] A key feature of this system is ubiquitination, a post-translational modification where ubiquitin, a highly conserved 76-amino acid protein, is covalently attached to substrate proteins.[2][3] This process is mediated by a sequential enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[2][4][5][6] The formation of polyubiquitin (B1169507) chains, where multiple ubiquitin molecules are linked together, often serves as a signal for the proteasomal degradation of the tagged protein.[1] Given its central role in cellular function, the UPS, and particularly the ubiquitination cascade, has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][3]

This technical guide provides an in-depth overview of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2), a small molecule inhibitor of polyubiquitin chain elongation. We will delve into its mechanism of action, present quantitative inhibition data, detail relevant experimental protocols, and explore its potential in drug development.

This compound: A Non-Competitive Inhibitor of Polyubiquitin Chain Elongation

This compound is a small molecule that has been identified as a non-competitive inhibitor of polyubiquitin chain elongation.[7][8] Its structure features an acetylated N-terminus, a modification that has been suggested to play a role in preventing protein degradation by the ubiquitin system.[7]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Inhibitor | Target Process | Inhibition Type | Ki Value |

| This compound | Polyubiquitin Chain Elongation | Non-competitive | 8 ± 1.2 mM[8][9] |

Mechanism of Action

Understanding the mechanism by which this compound inhibits polyubiquitin chain elongation requires a foundational knowledge of the ubiquitination cascade.

The Ubiquitination Cascade

The process of ubiquitination is a three-step enzymatic cascade:

-

Activation (E1): The ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent reaction. This involves the adenylation of the C-terminal glycine (B1666218) of ubiquitin, followed by the formation of a high-energy thioester bond between the E1's catalytic cysteine and ubiquitin.[2][4][9][10][11]

-

Conjugation (E2): The activated ubiquitin is then transferred from the E1 enzyme to a catalytic cysteine residue on a ubiquitin-conjugating enzyme (E2) via a transthioesterification reaction.[4]

-

Ligation (E3): A ubiquitin ligase (E3) facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target substrate protein, forming an isopeptide bond.[11][12] The specificity of ubiquitination is primarily determined by the large family of E3 ligases, which recognize specific substrates.[11]

This cycle can be repeated to form a polyubiquitin chain on the substrate, with subsequent ubiquitin molecules being attached to one of the seven lysine residues of the previously attached ubiquitin.[2]

Caption: The ubiquitination cascade, from activation by E1 to substrate ligation by E3.

Non-Competitive Inhibition by this compound

This compound acts as a non-competitive inhibitor.[7][8] In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, which is a site distinct from the active site where the substrate binds.[13] This means the inhibitor can bind to the enzyme regardless of whether the substrate is already bound.[13] The binding of a non-competitive inhibitor alters the conformation of the enzyme, reducing its catalytic efficiency without affecting substrate binding.[13] A key characteristic of non-competitive inhibition is that it decreases the maximum reaction rate (Vmax) while the Michaelis constant (Km), an indicator of substrate affinity, remains unchanged.[13]

The proposed mechanism for this compound is that it destabilizes an "active trimer" essential for polyubiquitin chain elongation.[7] While the precise composition of this trimer is not explicitly defined in the available literature, it is likely a transient complex formed during the ubiquitination process, possibly involving E1, E2, and ubiquitin.

References

- 1. researchgate.net [researchgate.net]

- 2. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ubiquitin-activating enzyme - Wikipedia [en.wikipedia.org]

- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Ubiquitin-like protein activation by E1 enzymes: the apex for downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the catalysis and regulation of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gas-phase Conformational Analysis of Ac-Phe-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase conformational analysis of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2), a fundamental building block in peptide and protein chemistry. Understanding the intrinsic conformational preferences of such molecules in an isolated environment is crucial for elucidating the fundamental forces that govern protein folding and for the rational design of novel therapeutics. This document details the key experimental and theoretical methodologies employed in these studies, presents quantitative data in a structured format, and visualizes critical workflows.

Introduction to the Conformational Landscape of this compound

In the gas phase, free from solvent effects, the conformational landscape of this compound is governed by a delicate balance of intramolecular hydrogen bonds and steric interactions. Experimental and computational studies have identified three primary conformers: βLanti, γLgauche+, and γLgauche-.[1] These conformers are distinguished by the backbone dihedral angles and the nature of their intramolecular hydrogen bonding networks. The synergy between high-level quantum chemical calculations and sophisticated spectroscopic techniques has been pivotal in assigning these structures with high confidence.[1]

Theoretical Conformational Analysis

Computational chemistry plays a vital role in predicting and interpreting the experimental results of gas-phase conformational studies. A typical theoretical workflow involves an extensive search of the potential energy surface to locate all stable conformers (minima) and then calculating their relative energies and spectroscopic properties.

The process of theoretical conformational analysis generally follows a multi-step approach to efficiently explore the conformational space and obtain accurate energetic and spectroscopic data.

Various levels of theory have been employed to calculate the relative energies of the this compound conformers. The table below summarizes some of the key findings.

| Conformer | Relative Energy (kcal/mol) at BLYP/6-311G(df,p)[1] | Relative Energy (kcal/mol) at B3LYP/6-31+G(d)[1] | Relative Energy (kcal/mol) at MP2/6-31+G(d)[1] |

| βLanti | 0.14 | 0.00 | Similar to B3LYP/6-31+G(d) |

| γLgauche+ | 0.00 | 0.67 | Similar to B3LYP/6-31+G(d) |

| γLgauche- | 0.26 | 0.57 | Similar to B3LYP/6-31+G(d) |

Energies are zero-point energy corrected.

Experimental Conformational Analysis

The gas-phase conformations of this compound have been experimentally characterized using a combination of jet-cooling and laser spectroscopy techniques. These methods allow for the isolation and spectroscopic interrogation of individual conformers.

3.1.1. Sample Preparation and Introduction: this compound is a solid at room temperature. To bring it into the gas phase for analysis, it is typically heated in a reservoir and co-deposited onto a substrate for laser desorption or heated in a specialized oven. The vaporized molecules are then entrained in a supersonic jet of an inert carrier gas, such as argon or helium. This process cools the molecules to very low rotational and vibrational temperatures, which simplifies the resulting spectra and traps the molecules in their local potential energy minima.

3.1.2. Resonant Two-Photon Ionization (R2PI) Spectroscopy: R2PI is a sensitive technique used to obtain electronic spectra of the different conformers. A tunable UV laser (the "pump" laser) excites the molecules from their ground electronic state to an excited electronic state. If the laser frequency is resonant with an electronic transition, the molecule absorbs a photon. A second laser (the "probe" laser), typically at a higher frequency, then ionizes the excited molecule. The resulting ions are detected by a mass spectrometer. By scanning the frequency of the pump laser and monitoring the ion signal at the mass of this compound, a conformer-specific electronic spectrum is obtained.

3.1.3. UV-UV Hole-Burning Spectroscopy: To confirm that different spectral features in the R2PI spectrum arise from different conformers, UV-UV hole-burning spectroscopy is employed. In this technique, a "burn" laser is set to a specific frequency corresponding to an absorption peak in the R2PI spectrum. This laser depletes the population of the ground state of the conformer that absorbs at that frequency. A second "probe" laser, which is scanned, then records the R2PI spectrum. If the burn and probe lasers interact with the same conformer, a dip or "hole" will appear in the spectrum at the burn frequency. If they interact with different conformers, the spectrum will be unaffected.

3.1.4. Infrared-Ultraviolet (IR-UV) Double Resonance Spectroscopy: IR-UV double resonance spectroscopy is used to obtain conformer-specific vibrational spectra. A tunable IR laser is introduced before the UV probe laser. If the IR laser is resonant with a vibrational transition of a particular conformer, it excites the molecule to a vibrationally excited state. This causes a shift in the subsequent electronic transition, leading to a depletion of the ion signal when the UV laser is set to a specific electronic transition of that conformer. By scanning the IR laser frequency, a vibrational spectrum of a single conformer is recorded. The amide N-H stretch region is particularly informative for distinguishing between different hydrogen-bonding environments.

The following diagram illustrates the general experimental setup for IR-UV double resonance spectroscopy in a supersonic jet.

The combination of these experimental techniques has provided strong evidence for the existence of the three conformers predicted by theory. The table below summarizes the experimentally observed vibrational frequencies for the N-H stretches of the different conformers, which show excellent agreement with theoretical predictions.

| Vibrational Mode | βLanti (cm⁻¹)[1] | γLgauche+ (cm⁻¹)[1] | γLgauche- (cm⁻¹)[1] |

| Amide N-H Stretch | ~3450 | ~3420 | ~3435 |

| Phenylalanine NH₂ symm. stretch | ~3400 | ~3400 | ~3400 |

| Phenylalanine NH₂ asymm. stretch | ~3490 | ~3490 | ~3490 |

Note: Approximate values are given as precise experimental values can vary slightly between studies. The key information is the relative shifts.

Conclusion

The gas-phase conformational analysis of this compound is a prime example of the powerful synergy between theoretical calculations and advanced laser spectroscopy. These studies have provided a detailed picture of the intrinsic conformational preferences of this important dipeptide building block. The methodologies and data presented in this guide are foundational for understanding the more complex conformational landscapes of larger peptides and proteins and are invaluable for the development of new peptide-based therapeutics.

References

An In-depth Technical Guide to Intramolecular Interactions in N-acetyl-phenylalanyl-amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular interactions governing the conformational landscape of N-acetyl-phenylalanyl-amide (NAPA). NAPA serves as a crucial model system for understanding the fundamental forces that dictate the three-dimensional structure of peptides and proteins, particularly the interplay between the peptide backbone and aromatic side chains. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the processes and interactions that define the stereochemistry of this important dipeptide.

Core Concepts: Conformational Landscape of NAPA

The flexibility of the peptide backbone, primarily defined by the dihedral angles phi (φ) and psi (ψ), allows N-acetyl-phenylalanyl-amide to adopt several low-energy conformations in the gas phase and in solution. Extensive research, combining spectroscopic techniques and computational modeling, has identified three primary conformers: an extended β-strand-like structure (βL) and two turn-like structures (γL).

The most stable conformer is generally found to be the extended βL conformation . A key stabilizing factor in this conformation is a weak but significant NH−π interaction . This involves a hydrogen bond between the amide proton of the C-terminal amide and the electron-rich π system of the phenylalanine aromatic ring.[1] The other two less abundant conformers are characterized as γ-folded backbone conformations , which differ in the orientation of the phenyl side chain.[1]

Quantitative Conformational Data

The precise geometry of the dominant NAPA conformers has been elucidated through various computational methods. The following tables summarize the calculated dihedral angles and relative energies for the three primary conformers.

Table 1: Calculated Dihedral Angles (in degrees) for NAPA Conformers

| Conformer | φ (C'-N-Cα-C') | ψ (N-Cα-C'-N) | χ1 (N-Cα-Cβ-Cγ) | χ2 (Cα-Cβ-Cγ-Cδ1) | Reference |

| βL (anti) | -157.1 | 157.6 | -179.9 | 88.9 | [2] |

| γL (gauche+) | -77.3 | 70.2 | 59.9 | 94.1 | [2] |

| γL (gauche-) | -81.1 | 74.4 | -57.8 | 95.1 | [2] |

Note: These values were obtained from DFT (B3LYP/6-31+G(d)) calculations.[2]

Table 2: Calculated Relative Energies of NAPA Conformers

| Conformer | Relative Energy (kcal/mol) - BLYP/6-311G(df,p) | Relative Energy (kcal/mol) - B3LYP/6-31+G(d) | Reference |

| βL (anti) | 0.14 | 0.00 | [2] |

| γL (gauche+) | 0.00 | 0.67 | [2] |

| γL (gauche-) | 0.26 | 0.57 | [2] |

Note: Zero-point vibrational energy corrections are included.[2]

Key Intramolecular Interactions

The conformational preferences of NAPA are dictated by a delicate balance of several intramolecular interactions.

The NH−π Interaction

The most significant non-covalent interaction stabilizing the extended βL conformer is the NH−π bond. In this interaction, the amide proton of the C-terminal amide group acts as a hydrogen bond donor to the π-electron cloud of the phenyl ring. The calculated interaction energy for similar NH−π interactions in model peptide systems ranges from -1.98 to -9.24 kcal/mol, highlighting its importance in stabilizing specific peptide conformations.[3]

References

- 1. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the conformational probability of N-acetyl-phenylalanyl-NH2 by RHF, DFT, and MP2 computation and AIM analyses, confirmed by jet-cooled infrared data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

Ac-Phe-NH2: A Model System for Elucidating Side Chain/Backbone Interactions in Peptides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of peptide and protein structure, the final three-dimensional conformation is dictated by a delicate balance of non-covalent interactions. Among the most critical of these are the interactions between the amino acid side chains and the polypeptide backbone. These forces govern the adoption of secondary structures like α-helices and β-sheets, drive protein folding, and are fundamental to molecular recognition and biological function. To deconstruct this complexity, researchers often turn to simplified model systems. N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) has emerged as a cornerstone model for these investigations. By capping the N- and C-termini, this compound isolates the conformational preferences of a single amino acid residue, allowing for a detailed examination of the interplay between its aromatic side chain and the amide backbone without the influence of a larger polypeptide chain.

Theoretical Framework: Defining Peptide Conformation

The conformation of a peptide backbone is primarily described by a set of torsion or dihedral angles. For a single residue like phenylalanine in this compound, the key angles are:

-

Phi (φ): Rotation around the N-Cα bond.

-

Psi (ψ): Rotation around the Cα-C' bond.

-

Chi (χ): Rotation(s) within the side chain. For phenylalanine, χ1 describes rotation around the Cα-Cβ bond.

The energetically favorable combinations of φ and ψ angles are famously visualized on a Ramachandran plot.[1] The specific conformation adopted by this compound is stabilized by a network of intramolecular interactions, including hydrogen bonds and interactions involving the phenyl side chain.

Key Intramolecular Interactions

-

Backbone Hydrogen Bonds: The amide N-H groups can act as hydrogen bond donors, while the carbonyl C=O groups act as acceptors.[2] Common hydrogen bond motifs in small peptides include:

-

C7 (γ-turn): A hydrogen bond between the C=O of the acetyl group and the N-H of the C-terminal amide group, forming a seven-membered ring.

-

C5: A hydrogen bond between the C=O of the acetyl group and the N-H of the phenylalanine residue, forming a five-membered ring.

-

-

Side Chain/Backbone Interactions: The bulky phenyl group of phenylalanine can engage in several types of interactions that influence the backbone conformation:

-

Steric Hindrance: The size of the phenyl group restricts the allowable φ and ψ angles.

-

CH-π Interactions: Hydrogen atoms on the backbone can interact favorably with the electron-rich π-system of the aromatic ring.

-

N-H-π Interactions: The amide N-H can form a hydrogen bond with the face of the phenyl ring.

-

The following diagram illustrates the key rotatable bonds in this compound that define its conformation.

Caption: Molecular structure of this compound highlighting key rotatable dihedral angles.

Conformational Landscape of this compound

Theoretical calculations, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in mapping the potential energy surface (PES) of this compound and its analogs.[3] These studies identify low-energy conformers and the barriers between them. The results consistently show a competition between extended structures and more compact, hydrogen-bonded structures.

Quantitative Conformational Data

The relative stability of different conformers is highly dependent on the computational method and the environment (gas phase vs. solvent). The table below summarizes representative data for Ac-(E)-ΔPhe-NMe2, a close analog, calculated in the gas phase, which illustrates the small energy differences that can dictate conformational preference.[3]

| Conformer | Method | φ (°) | ψ (°) | Relative Electronic Energy (ΔEe, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) |

| E (Extended) | B3LYP | -174 | 130 | 0.0 | 0.0 |

| H (Helical) | B3LYP | -38 | 116 | 1.7 | 1.5 |

| E (Extended) | MP2 | -178 | 129 | 0.0 | 0.0 |

| H (Helical) | MP2 | -42 | 127 | ~0.0 | ~0.0 |

Data synthesized from theoretical studies on a closely related phenylalanine derivative.[3]

These data highlight that different computational methods can yield different results regarding the most stable conformation, emphasizing the need for experimental validation.[3] For instance, while B3LYP suggests the extended conformer is more stable, MP2 calculations indicate the two conformers have nearly equal free energies.[3]

Experimental Methodologies

A combination of spectroscopic and computational techniques is typically employed to study the conformational preferences of this compound. The general workflow involves probing the molecule in the gas phase to study its intrinsic properties and in solution to understand solvent effects.

Caption: A typical workflow for conformational analysis of this compound.

Gas-Phase Spectroscopy (IR-UV Ion Dip)

This powerful technique allows for the study of molecules in a solvent-free environment, revealing their intrinsic conformational preferences.

-

Protocol:

-

Sample Introduction: this compound is thermally vaporized or introduced via laser desorption and entrained in a supersonic jet of an inert carrier gas (e.g., Argon). This cools the molecules to very low rotational and vibrational temperatures.

-

UV Ionization: A tunable UV laser is used. When its frequency matches an electronic transition of a specific conformer, the molecule is ionized. This provides conformer-selective detection.

-

IR Spectroscopy: An IR laser is introduced prior to the UV laser. If the IR frequency is resonant with a vibrational mode (e.g., N-H stretch) of a conformer being probed by the UV laser, the population of that conformer's ground state is depleted, leading to a dip in the ion signal.

-

Data Analysis: By scanning the IR laser, a conformer-specific vibrational spectrum is obtained. This spectrum, particularly in the N-H and C=O stretch regions, is highly sensitive to hydrogen bonding and provides a fingerprint for comparison with theoretical predictions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for studying peptide conformation in solution, providing data that is averaged over the ensemble of conformations present.

-

Protocol:

-

Sample Preparation: this compound is dissolved in a deuterated solvent of choice (e.g., CDCl3 for non-polar, DMSO-d6 for polar aprotic, or D2O for aqueous environments).

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed. Key experiments include:

-

¹H NMR: Provides chemical shifts, which are sensitive to the local electronic environment.

-

COSY/TOCSY: Used to assign proton resonances within the same spin system.

-

HSQC: Correlates protons with their directly attached heteronuclei (¹³C, ¹⁵N).

-

NOESY/ROESY: Measures Nuclear Overhauser Effects, which provide distance constraints between protons that are close in space (< 5 Å), regardless of covalent bonding.

-

-

Data Analysis: Coupling constants (e.g., ³J(Hα-Hβ)) are extracted and used with the Karplus equation to determine dihedral angles (like χ1). NOE-derived distance restraints are used to build a 3D model of the predominant solution-state conformation(s).

-

Computational Chemistry

Theoretical calculations are essential for interpreting experimental data and exploring the full conformational space.

-

Protocol:

-

Conformational Search: An initial search is performed to identify all possible low-energy structures. This can be done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The structures from the initial search are then optimized at a higher level of theory (e.g., DFT with a suitable basis set like 6-311++G(2d,2p)).[4] This process finds the nearest local energy minimum on the potential energy surface.

-

Frequency Calculations: Vibrational frequencies are calculated for each optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and allows for the prediction of IR spectra to be compared with experimental results. It also provides the zero-point vibrational energy and thermal corrections to the free energy.

-

Data Analysis: The relative energies (electronic, enthalpy, and Gibbs free energy) of all stable conformers are compared. Key geometric parameters like dihedral angles and hydrogen bond lengths are analyzed.

-

Conclusion: The Enduring Role of a Simple Model

The study of N-acetyl-L-phenylalaninamide serves as a powerful case study in physical organic chemistry and structural biology. It demonstrates how a simplified, well-defined system can be used to dissect the fundamental forces that govern the structure of complex biomolecules. By combining high-resolution gas-phase spectroscopy, solution-state NMR, and sophisticated quantum chemical calculations, researchers can build a comprehensive picture of how a single aromatic side chain interacts with its local backbone. This knowledge is not merely academic; it provides crucial parameters for improving molecular mechanics force fields used in protein folding simulations and offers foundational insights for the rational design of peptidomimetics and other therapeutics where precise conformational control is paramount.

References

Spectroscopic Properties of Ac-Phe-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a fundamental building block in peptide and protein research, serving as a model compound for studying the intrinsic spectroscopic properties of the phenylalanine residue within a peptide-like environment. Its capped N- and C-termini neutralize the charges, allowing for the focused investigation of the phenyl side chain and the amide backbone. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and logical workflows to guide researchers in their analyses.

Core Spectroscopic Data

The following tables summarize the essential quantitative spectroscopic data for this compound, providing a quick reference for experimental design and data interpretation.

Table 1: UV-Visible and Fluorescence Spectroscopic Data

| Parameter | Value | Solvent/Conditions |

| UV Absorption | ||

| λmax (Phenyl Ring) | ~258 nm | Water |

| Molar Absorptivity (ε) at λmax | ~200 M⁻¹cm⁻¹ | Estimated based on Phenylalanine |

| Fluorescence Spectroscopy | ||

| Excitation Maximum (λex) | ~258 nm | Water |

| Emission Maximum (λem) | ~282 nm | Water |

| Quantum Yield (Φ) | Low (~0.02) | Water |

Table 2: Circular Dichroism (CD) Spectroscopic Data

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Secondary Structure Feature |

| ~195 | Positive Band | π → π* transition |

| ~218 | Negative Band | n → π* transition of the amide backbone |

Note: The CD spectrum of this compound is dominated by the contributions from the aromatic side chain and the amide chromophores. The spectrum is characteristic of a predominantly random coil conformation in aqueous solutions.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ¹H NMR (in DMSO-d₆) | |||

| 8.01 | d | NH (amide backbone) | |

| 7.42 | s | NH₂ (C-terminal amide) | |

| 7.29 – 7.13 | m | Aromatic (Phenyl) | |

| 7.01 | s | NH₂ (C-terminal amide) | |

| 4.41 | td | α-CH | |

| 2.98 | dd | β-CH₂ | |

| 2.72 | dd | β-CH₂ | |

| 1.75 | s | Acetyl CH₃ | |

| ¹³C NMR (in DMSO-d₆) | |||

| 173.24 | C=O (C-terminal amide) | ||

| 168.97 | C=O (N-acetyl) | ||

| 138.22 | Aromatic C (quaternary) | ||

| 129.07 | Aromatic CH | ||

| 127.99 | Aromatic CH | ||

| 126.15 | Aromatic CH | ||

| 53.78 | α-CH | ||

| 37.65 | β-CH₂ | ||

| 22.50 | Acetyl CH₃ |

Table 4: Vibrational Spectroscopy Data (IR and Raman)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| Infrared (IR) Spectroscopy (Approximated from N-acetyl-L-phenylalanine) | |||

| ~3300 | Strong, Broad | N-H Stretch | Amide |

| ~3060, 3030 | Medium | C-H Stretch | Aromatic |

| ~2930 | Medium | C-H Stretch | Aliphatic |

| ~1650 | Strong | C=O Stretch (Amide I) | Amide |

| ~1550 | Strong | N-H Bend (Amide II) | Amide |

| ~1495, 1455 | Medium | C=C Stretch | Aromatic Ring |

| Raman Spectroscopy (Approximated from N-acetyl-L-phenylalanine) | |||

| ~1003 | Strong | Ring Breathing | Phenyl Ring |

| ~1605 | Medium | C=C Stretch | Aromatic Ring |

| ~1650 | Medium | C=O Stretch (Amide I) | Amide |

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below. These protocols can be adapted for specific instrumentation and research questions.

Synthesis of this compound

A common method for the synthesis of N-acetyl-L-phenylalanine amide involves the amidation of N-acetyl-L-phenylalanine.

Materials:

-

N-acetyl-L-phenylalanine

-

Thionyl chloride or a suitable coupling agent (e.g., HBTU, HATU)

-

Ammonia (B1221849) solution (aqueous or in an organic solvent)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Activation of the Carboxylic Acid: Dissolve N-acetyl-L-phenylalanine in an anhydrous solvent. Slowly add thionyl chloride or the coupling agent at 0 °C and stir for 1-2 hours to form the acid chloride or activated ester.

-

Amidation: In a separate flask, prepare a solution of ammonia. Slowly add the activated N-acetyl-L-phenylalanine solution to the ammonia solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized this compound using NMR and mass spectrometry.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., water, phosphate (B84403) buffer pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. Prepare a series of dilutions from the stock solution.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra and the quantum yield of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent

-

Quartz fluorescence cuvettes

-

Fluorometer

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 282 nm) and scan a range of excitation wavelengths to find the excitation maximum (λex).

-

Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to obtain the emission spectrum and determine the emission maximum (λem).

-

Quantum Yield Measurement:

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the quantum yield standard.

-

Calculate the quantum yield (Φ) using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the far-UV CD spectrum of this compound and determine its secondary structure characteristics.

Materials:

-

This compound

-

CD-grade solvent (e.g., phosphate buffer)

-

Quartz CD cuvette (e.g., 1 mm path length)

-

CD spectropolarimeter with a nitrogen purge

Procedure:

-

Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in the chosen buffer.

-

Instrument Setup: Purge the instrument with nitrogen gas. Set the desired parameters, including wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

-

Blank Measurement: Record the spectrum of the buffer in the same cuvette.

-

Sample Measurement: Record the spectrum of the this compound solution.

-

Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the concentration, path length, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a few milligrams of this compound in the deuterated solvent and transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum.

-

2D NMR (Optional): For more detailed structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the peaks to the corresponding nuclei in the molecule.

Vibrational Spectroscopy (FT-IR and Raman)

Objective: To obtain the vibrational spectra of this compound for identifying functional groups and conformational information.

Materials:

-

This compound (solid)

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

-

Raman spectrometer

Procedure for FT-IR (ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the IR spectrum of the sample.

-